molecular formula C21H25N3O2 B3628666 N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide

N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide

Cat. No.: B3628666
M. Wt: 351.4 g/mol
InChI Key: HOQFTZCMHRFWGR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide: is a chemical compound with the molecular formula C21H25N3O2 and a molecular weight of 351.4421 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a diphenylacetyl group, and a hydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide typically involves the reaction of cyclohexylamine with diphenylacetyl chloride, followed by the addition of hydrazinecarboxamide. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-cyclohexyl-2-(2,2-diphenylacetyl)-1-hydrazinecarboxamide
  • N-cyclohexyl-2-(diphenylacetyl)hydrazinecarboxamide

Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-cyclohexyl-3-[(2,2-diphenylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(23-24-21(26)22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQFTZCMHRFWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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